5-Nitro-2-(4-pyrimidin-2-ylpiperazin-1-yl)benzonitrile
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Description
5-Nitro-2-(4-pyrimidin-2-ylpiperazin-1-yl)benzonitrile is a specialty product used for proteomics research . It has a molecular formula of C15H14N6O2 and a molecular weight of 310.31 .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyrimidine ring attached to a piperazine ring, which is further attached to a benzonitrile group . The molecular formula is C15H14N6O2 .Physical and Chemical Properties Analysis
This compound has a molecular weight of 310.31 . Additional physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Scientific Research Applications
Thermische Reaktionen und En-Reaktionen
Benzonitrile derivatives, including nitro-substituted compounds, undergo thermic reactions with 3-phenyl-2H-azirines, leading to the formation of complex compounds. These reactions highlight the compounds' potential in synthesizing novel organic materials with specific properties, such as pyrimidines and diazabicyclohexenes, through cyclo-additions and ene reactions (Narasimhan et al., 1973).
Nitroheterocyclic Compounds' Broad Spectrum Activity
Research on nitroheterocyclic compounds, including various nitro-substituted analogs, has revealed their utility as therapeutic agents against protozoan and bacterial infections. These studies underscore the chemical versatility and broad application of nitro-substituted benzonitriles in developing new chemotherapeutic agents (Raether & Hänel, 2003).
Synthesis and Reactions of α-Acetylenic Ketones
Research into the synthesis and reactions of α-acetylenic ketones containing a nitrofuran ring demonstrates the compound's role in producing isoxazoles, pyrazoles, and pyrimidines. These reactions are crucial for creating heterocyclic compounds with potential applications in material science and pharmaceuticals (Sasaki & Yoshioka, 1971).
Properties
IUPAC Name |
5-nitro-2-(4-pyrimidin-2-ylpiperazin-1-yl)benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N6O2/c16-11-12-10-13(21(22)23)2-3-14(12)19-6-8-20(9-7-19)15-17-4-1-5-18-15/h1-5,10H,6-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGJOHLYEXNKVTD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(C=C(C=C2)[N+](=O)[O-])C#N)C3=NC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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